molecular formula C16H14N2O B1382099 3-[3-(benzyloxy)phenyl]-1H-pyrazole CAS No. 1803600-65-8

3-[3-(benzyloxy)phenyl]-1H-pyrazole

Cat. No.: B1382099
CAS No.: 1803600-65-8
M. Wt: 250.29 g/mol
InChI Key: XAXRJHOZFRYHTK-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a benzyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring

Biochemical Analysis

Biochemical Properties

3-[3-(benzyloxy)phenyl]-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be targeted to mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-[3-(Benzyloxy)phenyl]-1H-pyrazole can be compared with other similar compounds, such as:

    1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: This compound has a similar structure but includes additional functional groups that may confer different biological activities.

    1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole core but have different substitution patterns, leading to varied applications and properties.

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-9-10-17-18-16/h1-11H,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRJHOZFRYHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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